2-Bromo-5-ethylthiazole
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Overview
Description
2-Bromo-5-ethylthiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes .
Mechanism of Action
Target of Action
This compound is part of a larger class of chemicals known as thiazoles, which are often used in medicinal chemistry due to their diverse biological activities
Mode of Action
Thiazoles, in general, are known to interact with various biological targets and can activate or inhibit biochemical pathways . The specific interactions of 2-Bromo-5-ethylthiazole with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazoles have been found to contribute to the development of various drugs and biologically active agents . They can activate or inhibit different biochemical pathways, leading to various downstream effects . The specific pathways affected by this compound are yet to be determined.
Pharmacokinetics
Thiazoles, in general, show a short elimination half-life and good dose-linear pharmacokinetic profile . .
Result of Action
As a thiazole derivative, it may have diverse biological activities, but specific effects of this compound are yet to be determined .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and presence of other compounds can affect its stability and activity.
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, which 2-Bromo-5-ethylthiazole is a part of, have diverse biological activities . They have been found to interact with various enzymes, proteins, and other biomolecules, contributing to biochemical reactions
Cellular Effects
Thiazole derivatives have been reported to have diverse biological activities, including antimicrobial, antifungal, antiprotozoal, and antitumor activity . These activities suggest that this compound may have similar effects on various types of cells and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethylthiazole typically involves the bromination of 5-ethylthiazole. One common method includes the reaction of 5-ethylthiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to ensure the selective bromination at the 2-position .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-ethylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new thiazole derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: Reduction of the bromine atom can yield 5-ethylthiazole.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted thiazoles.
Oxidation: Sulfoxides and sulfones.
Reduction: 5-Ethylthiazole.
Scientific Research Applications
2-Bromo-5-ethylthiazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
- 2-Bromo-5-methylthiazole
- 2-Bromo-4-ethylthiazole
- 2-Chloro-5-ethylthiazole
Comparison: 2-Bromo-5-ethylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Bromo-5-methylthiazole, it has a different alkyl group, which can influence its reactivity and interactions with biological targets. Similarly, the presence of a bromine atom at the 2-position differentiates it from other thiazole derivatives, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-bromo-5-ethyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUCNDIOXDOBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196500-19-3 |
Source
|
Record name | 2-bromo-5-ethyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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